3,4,5-trimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
The compound “3,4,5-trimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Heterocyclic Compounds
Research by Abu-Hashem et al. (2020) involved the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds serve as a foundation for preparing new heterocyclic compounds, which might be related to the synthesis and potential applications of the compound (Abu-Hashem et al., 2020).
Anticancer Activity
A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential of structurally similar compounds in cancer research (Ravinaik et al., 2021).
Pharmacological Effects
Serotonin Receptor Agonists
Research by Sonda et al. (2003) on benzamide derivatives explored their serotonin 4 (5-HT4) receptor agonist activity, indicating potential applications in gastrointestinal motility enhancement. Similar structural compounds could be investigated for their effects on serotonin receptors and related therapeutic applications (Sonda et al., 2003).
Dual Function Antithrombotic Drugs
A study highlighted the development of fluorinated benzyloxyphenyl piperidine-4-carboxamides as inhibitors of factor Xa and platelet aggregation. This dual function could be a significant area of research for compounds with similar structures, aiming at new antithrombotic drugs (de Candia et al., 2009).
Mechanism of Action
Mode of Action
The interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
It is known that after oral administration, the compound is rapidly absorbed and distributed, primarily in the small intestine, followed by the liver, kidney, lungs, and spleen . The compound has a long elimination half-life, and its bioavailability relative to its original aqueous solution is 99.6%±7.3% . In healthy adults, 61% of the administered dose is excreted in the urine within 24 hours, and 87% within 48 hours, with over 98% of the excreted amount being in the original form .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-25-18-11-16(12-19(26-2)20(18)27-3)21(24)22-13-15-6-8-23(9-7-15)14-17-5-4-10-28-17/h4-5,10-12,15H,6-9,13-14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJVKLMRPMTRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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